6-Methoxy-5-methylnicotinonitrile

Descripción general

Descripción

6-Methoxy-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellow crystalline solid form and is utilized in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including 6-Methoxy-5-methylnicotinonitrile, typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One specific method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents in ethanol at 20°C. This reaction proceeds through a series of steps including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

Industrial production methods for nicotinonitriles often involve ammoxidation processes. For example, the ammoxidation of 3-methylpyridine can produce nicotinonitrile derivatives . This method is scalable and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-5-methylnicotinonitrile undergoes various chemical reactions including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include various substituted nicotinonitriles and their derivatives, which can be further utilized in pharmaceutical and industrial applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

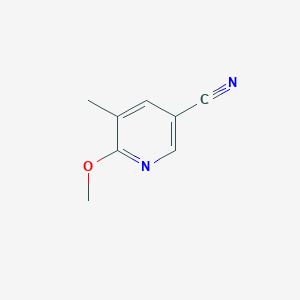

6-Methoxy-5-methylnicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:

This compound exhibits properties typical of heterocyclic compounds, which are often explored for their biological activity.

KV7 Channel Modulation

Recent studies have indicated that compounds similar to this compound may function as openers of the KV7 potassium channels. These channels are significant in treating conditions such as epilepsy and chronic pain. The modification of existing KV7 channel openers has led to the development of nicotinamide analogs that show improved efficacy and reduced side effects compared to traditional therapies like flupirtine and retigabine .

Antiviral Activity

Research has highlighted the antiviral potential of nicotinonitrile derivatives against SARS-CoV-2, the virus responsible for COVID-19. A systematic structure–activity relationship (SAR) study revealed that modifications to the pyridine moiety can enhance antiviral activity against various beta-coronaviruses. Compounds with similar structural features to this compound were identified as promising candidates for further development in antiviral therapies .

Inhibition Studies

Inhibitors derived from nicotinonitrile structures have been evaluated for their ability to inhibit specific enzymes involved in inflammatory pathways. For instance, compounds that share structural similarities with this compound have been shown to inhibit 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in regulating prostaglandin levels in tissues. This inhibition can potentially enhance tissue regeneration and reduce inflammation .

Cellular Assays

In vitro assays have demonstrated that compounds related to this compound exhibit varying degrees of cytotoxicity and antiviral activity. The evaluation typically involves measuring the concentration required to achieve a 50% reduction in viral replication (EC50) alongside cytotoxic concentration (CC50) metrics. Such studies are critical for establishing safety profiles for potential therapeutic agents .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its analogs:

Mecanismo De Acción

The mechanism of action of 6-Methoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of nicotinamide.

2-Methoxy-5-methylnicotinonitrile: Another nicotinonitrile derivative with similar applications.

Uniqueness

6-Methoxy-5-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other nicotinonitrile derivatives .

Actividad Biológica

6-Methoxy-5-methylnicotinonitrile is a synthetic compound derived from nicotinic acid, which exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Name : this compound

- CAS Number : 1033439-60-9

- Molecular Formula : C₁₁H₁₁N₃O

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as an agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1, which are involved in various physiological processes such as immune response and vascular integrity. The modulation of these receptors can lead to significant effects on cell proliferation, survival, and migration, making it a candidate for treating autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. By modulating the S1P signaling pathway, it may reduce the inflammatory response in various models, offering therapeutic avenues for diseases characterized by chronic inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective qualities. Its ability to influence neuronal survival and reduce apoptosis in neuronal cells indicates potential applications in neurodegenerative diseases .

Study 1: In Vitro Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results showed a notable reduction in bacterial viability at concentrations as low as 50 µM, indicating a promising lead for further development in antimicrobial therapies.

| Bacterial Strain | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| E. coli | 50 | 70 |

| S. aureus | 50 | 65 |

| P. aeruginosa | 50 | 60 |

Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in managing inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Propiedades

IUPAC Name |

6-methoxy-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOOEESKNIJLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697095 | |

| Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033439-60-9 | |

| Record name | 6-Methoxy-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.